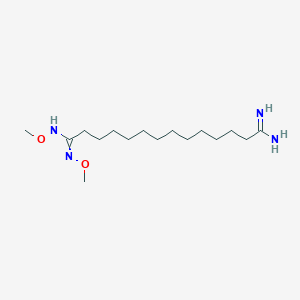![molecular formula C13H19NO B15167804 Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) CAS No. 514168-46-8](/img/structure/B15167804.png)
Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridine derivatives typically involves the reaction of alkenes with nitrene precursors or imines with carbene precursors . For the specific compound , the synthetic route may involve the use of chiral catalysts to ensure the correct stereochemistry. Common reagents include transition-metal catalysts and various oxidizing agents to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of aziridines often relies on the dehydration of aminoethanol using oxide catalysts at high temperatures . Another method involves the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods are scalable and provide a reliable means of producing aziridine derivatives on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Aziridine derivatives undergo a variety of chemical reactions, including:
Nucleophilic Ring Opening: This is one of the most common reactions, where nucleophiles attack the strained aziridine ring, leading to ring opening and the formation of various products.
Oxidation and Reduction: Aziridines can be oxidized to form aziridinium ions, which are highly reactive intermediates.
Substitution Reactions: These reactions involve the replacement of one substituent on the aziridine ring with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in ring-opening reactions.
Oxidizing Agents: Including peroxides and other oxygen donors, are used to oxidize aziridines to aziridinium ions.
Major Products
The major products formed from these reactions include a wide range of nitrogen-containing compounds, such as amines, amides, and imines . These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Aplicaciones Científicas De Investigación
Aziridine derivatives, including the compound , have numerous applications in scientific research:
Medicinal Chemistry: Aziridines are used as building blocks for the synthesis of various bioactive molecules, including antibiotics and anticancer agents.
Materials Science: Aziridines are employed in the production of polymers and coatings, where their reactivity is harnessed to create cross-linked networks with enhanced mechanical properties.
Biological Research: Aziridines are investigated for their potential as enzyme inhibitors and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of aziridine derivatives often involves the formation of highly reactive intermediates, such as aziridinium ions . These intermediates can interact with various molecular targets, including DNA and proteins, leading to a range of biological effects. The specific pathways involved depend on the structure of the aziridine derivative and the nature of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound, known for its high reactivity and use in polymer chemistry.
Ethyleneimine: Another three-membered nitrogen-containing ring, used in similar applications as aziridines.
Uniqueness
The compound Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) is unique due to its specific stereochemistry and the presence of functional groups that can participate in a variety of chemical reactions
Propiedades
Número CAS |
514168-46-8 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
(2S)-2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]aziridine |
InChI |
InChI=1S/C13H19NO/c1-3-12-9-14(12)13(10-15-2)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13-,14?/m0/s1 |
Clave InChI |
RYVJPLDAEFFOTE-RFHHWMCGSA-N |
SMILES isomérico |
CC[C@H]1CN1[C@@H](COC)C2=CC=CC=C2 |
SMILES canónico |
CCC1CN1C(COC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)

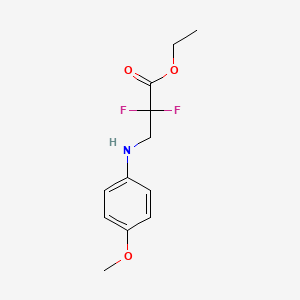
![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
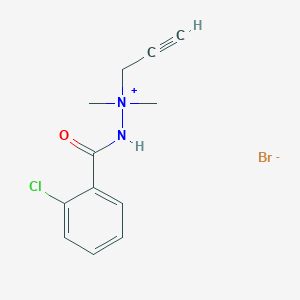
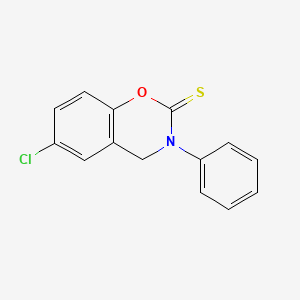
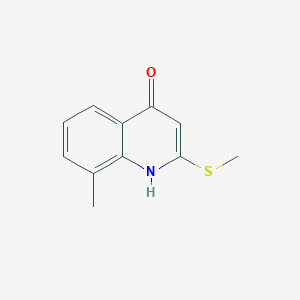
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
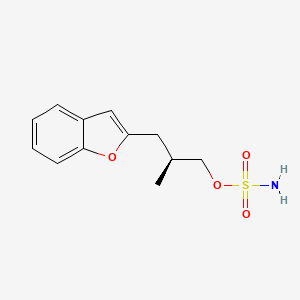
![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)

